Thallic sulfate

Description

Overview of Thallium Oxidation States in Sulfate (B86663) Media

Thallium is a Group 13 element that characteristically exhibits two primary oxidation states: +1 (thallous) and +3 (thallic). wikipedia.org In sulfate media, both thallium(I) sulfate (Tl₂SO₄) and thallium(III) sulfate can exist. Thallium(I) sulfate is the more common and stable of the two. bris.ac.ukwikipedia.org The preference for the +1 oxidation state is attributed to the "inert pair effect," where the two electrons in the 6s orbital are reluctant to participate in bonding. wikipedia.orgbris.ac.uk

The trivalent, or thallic, state is less stable and acts as a potent oxidizing agent. The redox chemistry between Tl(I) and Tl(III) in sulfate-containing environments is complex. While Tl(III) is thermodynamically unstable in many aqueous conditions, the oxidation of Tl(I) to Tl(III) can be influenced by factors such as the presence of light and other metal ions. diva-portal.org

Historical Context of Thallic Species Investigations in Chemical Research

The investigation of thallium and its compounds dates back to its discovery in 1861. researchgate.net Historically, thallium salts, including the sulfate form, were used in medicine for treating conditions like ringworm and to reduce night sweats in tuberculosis patients. wikipedia.org However, due to the compound's high toxicity, such applications were discontinued. wikipedia.orgdiva-portal.org For a period, thallium sulfate was also widely utilized as a rodenticide and ant killer, a practice that was banned in the United States in 1972 due to safety concerns. wikipedia.orgwikipedia.org These early uses, despite their eventual cessation, provided a historical foundation for the study of thallium's biological and chemical properties.

Significance of Thallic Sulfate in Modern Inorganic and Organic Chemistry Research

In contemporary chemical research, this compound and other thallium(III) salts are valued for their unique reactivity. In inorganic chemistry, they serve as precursors for the synthesis of other thallium-containing materials. For instance, thallium compounds are used in the production of special glasses with a high refractive index and in the manufacturing of photocells. americanelements.com Thallium(III) compounds can also be utilized in the creation of semiconductors.

In organic chemistry, thallic salts are powerful oxidizing agents. They can participate in various transformations, including the oxidation of other substances to higher oxidation states. Research into organothallium compounds, though they tend to be thermally unstable, continues to be an area of interest. wikipedia.org

Challenges in the Study of this compound Due to Inherent Instability

A significant hurdle in the study of this compound is its inherent instability. The Tl³⁺ ion is a strong oxidizing agent and is readily reduced to the more stable Tl⁺ state. wikipedia.org This reduction can occur spontaneously under standard conditions. wikipedia.org this compound is also sensitive to heat, decomposing to produce toxic fumes of thallium and sulfur oxides. inchem.org This instability complicates its synthesis, storage, and handling, requiring controlled conditions to prevent decomposition and ensure the purity of the compound for research purposes. The synthesis often involves the controlled oxidation of thallium(I) salts or the reaction of thallium(III) oxide with sulfuric acid under inert atmospheres.

Scope and Limitations of Current Research on this compound Systems

Current research on this compound is multifaceted, exploring its chemical reactivity, potential applications in materials science, and its environmental behavior. mdpi.com However, the extreme toxicity of all thallium compounds imposes significant limitations on research. sci-hub.senih.gov Studies involving this compound require stringent safety protocols to prevent exposure. inchem.org

The available toxicological data is extensive but often derived from cases of poisoning rather than controlled, systematic studies, which limits the understanding of its long-term, low-dose effects. epa.govcdc.gov While there is interest in its use as a reagent, its environmental persistence and the potential for contamination are major concerns that restrict broader application. canada.ca Research continues to be a balancing act between exploring the compound's unique chemical properties and managing the profound risks associated with its handling and use. ontosight.ai

Data Tables

Table 1: Physical and Chemical Properties of Thallium(I) Sulfate This table presents key properties of the more stable thallium(I) sulfate for comparative context, as data for pure, isolated this compound is scarce due to its instability.

| Property | Value |

| Chemical Formula | Tl₂SO₄ |

| Molar Mass | 504.83 g/mol wikipedia.org |

| Appearance | Odorless, white rhomboid prisms or powder nih.govnoaa.gov |

| Density | 6.77 g/cm³ inchem.orgnih.gov |

| Melting Point | 632 °C (1,170 °F) inchem.orgnih.gov |

| Solubility in Water | 4.87 g/100 mL at 20 °C bris.ac.ukwikipedia.org |

Table 2: Comparison of Thallium Oxidation States

| Feature | Thallous (Tl⁺) | Thallic (Tl³⁺) |

| Stability | More stable bris.ac.uk | Less stable, strong oxidizing agent |

| Common Sulfate Compound | Thallium(I) sulfate (Tl₂SO₄) wikipedia.org | Thallium(III) sulfate (Tl₂(SO₄)₃) nih.gov |

| Resemblance in Chemistry | Alkali metals (e.g., K⁺) wikipedia.org | Group 13 elements (e.g., Al³⁺, Ga³⁺, In³⁺) wikipedia.org |

| Key Chemical Characteristic | Inert pair effect leads to stability bris.ac.uk | Prone to reduction to Tl⁺ wikipedia.org |

Properties

IUPAC Name |

thallium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Tl/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBMHLIYMZRCNK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

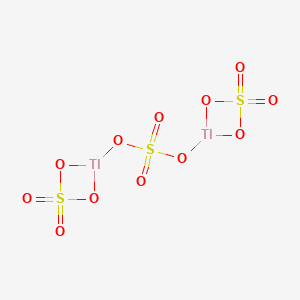

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tl+3].[Tl+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tl2(SO4)3, O12S3Tl2 | |

| Record name | Thallium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Thallium(III)_sulfate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890770 | |

| Record name | Sulfuric acid, thallium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cannot be isolated because it is extremely unstable; [HSDB] | |

| Record name | Thallic sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16222-66-5 | |

| Record name | Thallic sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016222665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, thallium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, thallium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithallium tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLIC SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L51999Z6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THALLIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and in Situ Generation of Thallic Sulfate Species

Controlled Oxidation of Thallium(I) Salts for Thallic Sulfate (B86663) Formation

The oxidation of thallium(I) salts, particularly thallium(I) sulfate (Tl₂SO₄), is a well-established and scalable method for producing thallic sulfate. This approach is favored due to its efficiency and the minimal formation of byproducts.

Oxidation of Thallium(I) Sulfate with Hydrogen Peroxide

A common and effective method for the synthesis of this compound involves the oxidation of thallium(I) sulfate using hydrogen peroxide (H₂O₂). This reaction is typically carried out in an aqueous or non-aqueous medium at a pH of 9.0 or less. google.com A buffered system can be employed to optimize the conversion of thallium(I) to thallium(III). google.com

The general reaction is: Tl₂SO₄ + 2H₂O₂ + H₂SO₄ → Tl₂(SO₄)₃ + 2H₂O

In one documented procedure, a solution of thallous sulfate in water is acidified with concentrated sulfuric acid to a pH of 2.5. The stoichiometric amount of hydrogen peroxide is then added, and the solution is stirred for an extended period to facilitate the conversion to this compound. google.com The reaction's progression is influenced by pH and reaction time. google.com It has been noted that both thallium(I) and thallium(III) ions can increase the production of hydrogen peroxide during the photo-oxidation of thallium(I). rsc.orgnih.gov

Table 1: Example of Thallium(I) to Thallium(III) Conversion using H₂O₂

| Run No. | Initial Material | pH | Reaction Time (hours) | Percent Conversion to Thallic form |

|---|---|---|---|---|

| 1 | Thallous sulfate | 2.5 | 17 | Data not specified |

| 2-7 | Thallous sulfate | Varied | Varied | Data not specified, but H₂O₂ was still present |

| 8-20 | Thallous sulfate | Varied | Varied | Precipitate observed at pH 10 and above |

Data derived from a patented process which demonstrates the general conditions. google.com

Electrochemical Oxidation Techniques for Thallium(III) Sulfate Generation

Electrochemical methods present a sustainable alternative for generating thallium(III) sulfate, particularly for regenerating Tl(III) from spent Tl(I) solutions. This process involves the electrolysis of thallium(I) sulfate in a sulfuric acid solution.

The key anodic reaction is the oxidation of thallium(I) to thallium(III): Tl⁺ → Tl³⁺ + 2e⁻

This process is typically conducted at elevated temperatures (60–80°C) in a sulfuric acid electrolyte (1–3 M), achieving high current efficiencies of 85–90%. Platinum or lead dioxide are the preferred anode materials due to their resistance to corrosion in the acidic and oxidative environment. The electrochemical oxidation can proceed through two main mechanisms: direct oxidation on the anode surface and indirect oxidation by electrochemically generated oxidants like hydroxyl radicals and hydrogen peroxide. plymouth.ac.uk Studies using boron-doped diamond anodes have suggested that indirect oxidation, particularly by hydroxyl radicals, is the dominant pathway for Tl(I) oxidation. plymouth.ac.uk

Reaction of Thallium(III) Oxide with Sulfuric Acid

Another primary route to synthesize this compound is through the direct reaction of thallium(III) oxide (Tl₂O₃) with sulfuric acid. orientjchem.org This method involves dissolving the thallic oxide in the appropriate concentration of sulfuric acid. orientjchem.org

The reaction is as follows: Tl₂O₃ + 3H₂SO₄ → Tl₂(SO₄)₃ + 3H₂O

This synthesis is performed under inert conditions to prevent side reactions. The resulting this compound can be crystallized from the solution as colorless, hygroscopic crystals. A key characteristic of this compound is its instability in aqueous solutions; upon boiling, it decomposes to thallic hydroxide (B78521) (Tl(OH)₃) and sulfuric acid.

Methods for Maintaining Stoichiometric Ratios in this compound Synthesis

Achieving the correct stoichiometry is critical for the successful synthesis of pure this compound. For instance, in the reaction of thallium(III) oxide with sulfuric acid, a precise 1:3 molar ratio of Tl₂O₃ to H₂SO₄ must be maintained to ensure complete conversion and avoid the presence of unreacted starting materials. Similarly, when oxidizing thallium(I) sulfate with hydrogen peroxide, the stoichiometric amount of the oxidizing agent should be carefully calculated and added to the reaction mixture. google.com

Purification Techniques for this compound Solutions or Precursors

Purification is a crucial step to obtain high-purity this compound. Recrystallization is a common method employed for this purpose. This compound can be purified by recrystallization from acidic media. For precursor materials like thallium(I) sulfate, crystallization from hot water is an effective purification technique. chemicalbook.in The purity of the final product is often verified using advanced analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) to determine elemental composition and X-ray diffraction (XRD) to confirm the crystalline structure.

Considerations for Minimizing Thallium(I) Contamination in this compound Preparations

Minimizing thallium(I) contamination is a significant challenge in the synthesis of this compound, as Tl(I) is the more stable oxidation state. Several strategies can be employed to reduce the presence of Tl(I) impurities:

Complete Oxidation: Ensuring the complete oxidation of Tl(I) to Tl(III) is paramount. This can be achieved by using a slight excess of the oxidizing agent or by extending the reaction time.

Purification of Precursors: Starting with highly pure thallium(I) salts is essential. Thallium(I) sulfate can be purified by crystallization from hot water. chemicalbook.in

Selective Precipitation: The difference in solubility between thallium(I) and thallium(III) compounds can be exploited. For example, thallium(I) chloride is insoluble and can be precipitated from a solution containing both oxidation states by the addition of hydrochloric acid. wikipedia.org In some industrial processes, thallic hydroxide is precipitated, leaving the more soluble thallous ions in solution. 911metallurgist.com

Recrystallization: As mentioned earlier, recrystallization of the final this compound product from dilute sulfuric acid can effectively remove residual Tl(I) impurities.

Analytical Verification: The absence or minimal presence of thallium(I) can be confirmed through analytical methods. A qualitative test involves adding iodide to a sample solution; the absence of a precipitate indicates a very low concentration of thallous ions. cdnsciencepub.com

By carefully controlling the reaction conditions and employing appropriate purification techniques, it is possible to synthesize this compound with a high degree of purity, suitable for its intended applications in research and chemical synthesis.

Solution Chemistry and Stability of Thallic Sulfate Systems

Hydrolysis Mechanisms of Thallic Sulfate (B86663) in Aqueous Media

Thallic sulfate, like other thallic salts, is susceptible to hydrolysis in aqueous solutions. researchgate.net This process involves the reaction of the Tl³⁺ ion with water, leading to the formation of hydroxo species and, under certain conditions, the precipitation of basic salts or thallic hydroxide (B78521). researchgate.netcanada.ca The general reaction can be represented as the Tl³⁺ ion progressively binding with hydroxide ions, which significantly alters the chemistry of the solution.

Effect of Temperature on Hydrolytic Action and Precipitation of Basic Salts

Temperature has a pronounced effect on the hydrolysis of this compound. An increase in temperature promotes hydrolytic action, leading to the precipitation of basic thallium(III) salts. researchgate.net In a study of acidic this compound solutions, it was observed that warming the solution led to the formation of a considerable amount of a brown precipitate. researchgate.net This phenomenon is not due to a simple decrease in solubility but rather to a shift in the hydrolysis equilibrium that favors the formation of insoluble products at higher temperatures. researchgate.net The solubility of thallium(III) sulfate, as the hydrated acid salt HTl(SO₄)₂·4H₂O, demonstrates this temperature dependence, which is intrinsically linked to hydrolysis.

Table 1: Effect of Temperature on the Solubility of Thallium(III) Sulfate in Aqueous Sulfuric Acid This interactive table shows the solubility of thallium(III) sulfate at various temperatures and sulfuric acid concentrations. The data illustrates that at a fixed acid concentration, solubility generally decreases as temperature rises, reflecting increased hydrolysis.

| Sulfuric Acid (wt %) | Temperature (°C) | Solubility ( g/100g solution) |

| ~30 | 0 | 12.37 |

| ~30 | 25 | 18.8 |

| 40 | 0 | 0.76 |

| 40 | 25 | 1.8 |

| 50 | 0 | 0.288 |

| 50 | 25 | 0.414 |

Data sourced from the Journal of Chemical and Engineering Data. acs.org

Influence of Sulfuric Acid Concentration on Hydrolysis

The concentration of sulfuric acid in the aqueous medium is a critical factor in controlling the hydrolysis of this compound. The presence of excess sulfuric acid suppresses hydrolysis by shifting the equilibrium away from the formation of hydroxo species, in accordance with Le Châtelier's principle. researchgate.net Consequently, this compound is more stable and soluble in solutions with higher concentrations of sulfuric acid. acs.org Research has shown that in sulfuric acid solutions with a concentration below 10 wt%, thallium(III) sulfate is hydrolyzed to thallic oxide (Tl₂O₃). acs.org This demonstrates that soluble Tl(III) ions can only exist in solutions that are sufficiently acidic. canada.ca

Table 2: Effect of Sulfuric Acid Concentration on the Solubility of Thallium(III) Sulfate at 25°C This interactive table highlights the dramatic increase in thallium(III) sulfate solubility with rising sulfuric acid concentration, indicating the suppression of hydrolysis.

| Sulfuric Acid (wt %) | Solubility ( g/100g solution) |

| ~30 | 18.8 |

| 40 | 1.8 |

| 50 | 0.414 |

| 70 | 0.34 |

Data sourced from the Journal of Chemical and Engineering Data. acs.org

Reversibility of Hydrolysis and Redissolution Phenomena

A key feature of the hydrolysis of this compound, particularly the precipitation induced by heating, is its reversibility. researchgate.net When a heated solution containing the precipitate is allowed to cool, the precipitate slowly redissolves, and a clear, colorless solution is restored. researchgate.net This reversibility confirms that the process is a true equilibrium shift rather than an irreversible decomposition or the insolubilization of a colloidal substance. researchgate.net This behavior underscores the delicate balance that governs the solubility and stability of this compound in aqueous media.

Factors Governing the Instability of this compound Species

The instability of this compound in aqueous solutions is governed by two primary chemical properties of the thallium(III) ion: its strong tendency to hydrolyze and its high reduction potential.

Hydrolysis : As detailed previously, the Tl³⁺ ion readily reacts with water unless suppressed by highly acidic conditions. canada.ca In neutral or alkaline solutions, Tl(III) is highly reactive and hydrolyzes, eventually leading to the precipitation of thallium(III) hydroxide (Tl(OH)₃), a compound with very low solubility. canada.canih.gov

Reduction to Thallium(I) : The thallium(III) ion is a potent oxidizing agent, as indicated by the high standard reduction potential for the Tl³⁺/Tl⁺ couple (+1.26 V). nih.govresearchgate.net This makes it prone to being reduced to the more stable thallous (Tl⁺) state by various substances or even spontaneously under certain conditions. nih.govpsu.edu The conversion of Tl(III) to Tl(I) is observed to be rapid in many aqueous test solutions. canada.ca

Ionic Interactions and Speciation in this compound Solutions

In an aqueous solution, the thallium(III) ion does not exist as a simple hydrated cation but engages in complex ionic interactions. In the presence of sulfate ions, it forms sulfato-complexes. mdpi.com Spectroscopic studies have provided insight into the nature of this interaction, suggesting that the sulfate ion forms an outer-sphere complex with the hydrated thallic ion. rsc.org This means the sulfate ion does not displace the water molecules in the primary coordination sphere of the thallium ion but is associated with it through electrostatic forces.

The speciation is highly dependent on the solution's pH and the concentration of sulfate. In strongly acidic solutions with sufficient sulfate, anionic species such as dithallium trisulfate or the complex ion [Tl(SO₄)₂]⁻ are expected to be present. As the acidity decreases, hydrolysis becomes a competing process, leading to the formation of various hydroxo and mixed hydroxo-sulfato species. nih.govdiva-portal.org

Equilibrium Studies of Thallium(III) Sulfate Hydroxo Complexes

The hydrolysis of the Tl³⁺ ion is a stepwise process, leading to the formation of a series of mononuclear hydroxo complexes. The equilibrium for these reactions can be described by the following general equation:

Tl³⁺ + nH₂O ⇌ [Tl(OH)n]⁽³⁻ⁿ⁾⁺ + nH⁺

Potentiometric measurements have been used to determine the stability constants for these species. researchgate.net The formation of the first hydroxo complex, [Tl(OH)]²⁺, is particularly significant, with a reported log K value of 11.31. diva-portal.orgresearchgate.net As the pH of the solution increases, further deprotonation of coordinated water molecules occurs, yielding species such as [Tl(OH)₂]⁺, neutral Tl(OH)₃, and the anionic [Tl(OH)₄]⁻. nih.govresearchgate.net The distribution of these species is a direct function of pH, with [Tl(OH)]²⁺ and [Tl(OH)₂]⁺ forming at low pH (e.g., pH < 2) and precipitation of Tl(OH)₃ occurring as the pH rises further. researchgate.net

Table 3: Stepwise Association Constants for Thallium(III) Hydroxo Complexes This interactive table presents the equilibrium constants for the stepwise formation of thallium(III) hydroxo complexes in aqueous solution.

| Equilibrium Reaction | Stepwise Association Constant (log K) |

| Tl³⁺ + OH⁻ ⇌ [Tl(OH)]²⁺ | 11.31 |

| [Tl(OH)]²⁺ + OH⁻ ⇌ [Tl(OH)₂]⁺ | 7.64 |

| [Tl(OH)₂]⁺ + OH⁻ ⇌ Tl(OH)₃(aq) | 6.58 |

| Tl(OH)₃(aq) + OH⁻ ⇌ [Tl(OH)₄]⁻ | 5.22 |

Data sourced from ResearchGate, combining potentiometric measurements with computer program analysis. researchgate.net

Redox Chemistry and Reaction Mechanisms Involving Thallic Sulfate

Thallic Sulfate (B86663) as an Oxidizing Agent

The potent oxidizing nature of the Tl(III) ion makes thallic sulfate a versatile, though highly toxic, reagent in both organic and inorganic chemistry. It readily participates in reactions where it abstracts two electrons from a substrate, leading to the oxidation of the substrate and the formation of the stable Tl(I) ion.

This compound is capable of oxidizing a variety of organic functional groups. The reactions often proceed via electrophilic attack of the Tl(III) ion on the organic molecule, followed by a two-electron transfer, which can occur in a single step or through discrete one-electron steps involving a transient Tl(II) intermediate.

The reaction of alkenes with this compound in an aqueous sulfuric acid medium has been studied kinetically, revealing a process that leads to the formation of carbonyl compounds and their corresponding vicinal glycols. chemicalpapers.com The generally accepted mechanism involves an initial electrophilic attack by the Tl(III) ion on the carbon-carbon double bond, forming an organothallium intermediate. This step is typically the rate-determining step of the reaction. cas.cz

The reactivity of the alkene is highly dependent on its structure. Electron-donating groups, such as alkyl substituents on the double bond, increase the rate of reaction by stabilizing the electron-deficient transition state of the electrophilic attack. This is consistent with the hydroxythallation mechanism, where an intermediate adduct is formed. cas.cz

Kinetic studies on a series of alkenes have quantified this relationship. The rate of oxidation was followed by monitoring the decrease in Tl(III) concentration using UV spectrophotometry. cas.cz The results demonstrate a clear trend of increasing reaction rate with increased alkyl substitution at the double bond.

| Alkene Substrate | Experimental Rate Constant (k_exp) [l·mol⁻¹·s⁻¹] |

| 1-Hexene | 0.20 |

| 1-Heptene | 0.21 |

| 1-Octene | 0.21 |

| 4-Methyl-1-pentene | 0.17 |

| cis-4-Methyl-2-pentene | 2.15 |

| trans-4-Methyl-2-pentene | 0.70 |

| 2-Methyl-1-pentene | 14.8 |

| 2-Methyl-2-pentene | 15.2 |

Table 1: Experimental rate constants for the oxidation of various alkenes by thallium(III) sulfate in aqueous medium at 25°C. Data sourced from Urbanec et al. cas.cz

The main products from the oxidation of isomeric trimethylpentenes are carbonyl compounds and the corresponding 1,2-diols. The selectivity and reaction rate are influenced by temperature and the molar ratio of the reactants. chemicalpapers.com

Thallic salts are effective reagents for the oxidation of aliphatic ketones. Kinetic studies on the oxidation of butanone and cyclohexanone (B45756) by thallium(III) in an acidic medium indicate that the reaction is not rate-limited by the enolization of the ketone. sciencepg.comresearchgate.net Instead, the mechanism involves the formation of a complex between the thallium(III) species and the keto-form of the substrate. sciencepg.com

The reaction exhibits a first-order dependence on the concentrations of both the thallium(III) salt and the ketone. The rate of the reaction is inversely dependent on the hydrogen ion concentration, which suggests that a hydrolyzed thallium species, such as Tl(OH)²⁺, is a more reactive oxidant than the Tl³⁺ ion. sciencepg.com

A plausible reaction mechanism is as follows:

Hydrolysis of the Thallic Ion: Tl³⁺ + H₂O ⇌ Tl(OH)²⁺ + H⁺ (fast equilibrium)

Complex Formation: Tl(OH)²⁺ + Ketone ⇌ [Complex]²⁺ (fast equilibrium)

Rate-Determining Step: The complex undergoes a two-electron transfer, leading to the oxidation of the ketone and reduction of thallium. [Complex]²⁺ → Products + Tl⁺ + H⁺ (slow)

This mechanism is consistent with the observed kinetic rate law. sciencepg.com

Kinetic experiments have shown that the rate-controlling step is a second-order reaction, being approximately first-order with respect to the concentration of cystine and first-order with respect to the concentration of this compound. acs.org The reaction rate decreases with an increase in the acidity of the solution. acs.org

The effect of reactant concentrations on the reaction rate constant was systematically studied.

| Initial [this compound] (mol/L) | Initial [Cystine] (mol/L) | Initial [H₂SO₄] (N) | Temperature (°C) | Second-Order Rate Constant (k) |

| 0.00100 | 0.00100 | 1.000 | 30 | 0.32 |

| 0.00050 | 0.00100 | 1.000 | 30 | 0.32 |

| 0.00025 | 0.00100 | 1.000 | 30 | 0.33 |

| 0.00100 | 0.00050 | 1.000 | 30 | 0.31 |

| 0.00100 | 0.00025 | 1.000 | 30 | 0.29 |

| 0.00100 | 0.00100 | 1.000 | 20 | 0.11 |

Table 2: Data from kinetic experiments on the oxidation of cystine by this compound, demonstrating the effect of concentration and temperature on the second-order rate constant. Data sourced from Preisler and Preisler (1934). acs.org

This compound is also a potent oxidant for a range of inorganic substrates. The reactions typically involve a two-electron transfer from the inorganic species to the Tl(III) center. Examples include the oxidation of metal ions in lower oxidation states and various non-metal species.

Oxidation of Iron(II): The kinetics of the reaction between thallium(III) and iron(II) have been studied in acidic media. The reaction Tl³⁺ + 2Fe²⁺ → Tl⁺ + 2Fe³⁺ proceeds readily, with Tl(III) acting as the oxidizing agent.

Oxidation of Arsenic(III): Thallium(III) is capable of oxidizing arsenic(III) to arsenic(V). The kinetics and mechanism of this reaction have been investigated, particularly the reduction of chlorothallium(III) complexes by arsenic(III).

Oxidation of Mercury(I): The oxidation of the dimeric mercury(I) ion (Hg₂²⁺) by thallium(III) proceeds according to the stoichiometry Hg₂²⁺ + Tl³⁺ → 2Hg²⁺ + Tl⁺. Kinetic studies in aqueous perchloric acid solution found that the reaction rate is inversely proportional to the concentration of Hg(II), suggesting a complex mechanism. The rate-determining step is proposed to be a two-electron transfer between a mercury atom (formed from the disproportionation of Hg₂²⁺) and a hydrolyzed thallium(III) ion. cdnsciencepub.com

Oxidation Reactions with Organic Substrates

Reduction of this compound to Thallium(I) Sulfate

In all the aforementioned oxidative reactions, the thallic ion (Tl³⁺) acts as the electron acceptor. By gaining two electrons from the substrate, it is reduced to the thallous ion (Tl⁺). In the context of these reactions occurring in a sulfuric acid medium, the final product of the oxidant is thallium(I) sulfate, Tl₂SO₄.

This reduction is thermodynamically favorable, as indicated by the high positive standard electrode potential. The resulting thallium(I) sulfate is a stable, crystalline solid, which is considerably more stable than its thallium(III) counterpart. This transformation from the +3 to the +1 oxidation state is the fundamental basis for the utility of this compound as an oxidizing agent in chemical synthesis and analysis.

Reduction with Hydrogen Sulfide (B99878)

When hydrogen sulfide (H₂S) is introduced into a solution containing this compound, a redox reaction occurs. The thallic ions (Tl³⁺) are reduced to thallous ions (Tl⁺), while the sulfide ions (S²⁻ from H₂S in solution) are oxidized to elemental sulfur (S).

The reaction is thermodynamically favorable, as can be deduced from the standard electrode potentials:

Tl³⁺ + 2e⁻ → Tl⁺ ; E° = +1.25 V

S + 2H⁺ + 2e⁻ → H₂S ; E° = +0.14 V

Tl₂(SO₄)₃ + 3H₂S → Tl₂SO₄ + 3S + 3H₂SO₄

In this reaction, this compound acts as the oxidizing agent, and hydrogen sulfide serves as the reducing agent. The formation of elemental sulfur is often observed as a colloidal precipitate.

Reduction with Zinc

Metallic zinc is a potent reducing agent and readily reduces this compound. In this reaction, thallic ions (Tl³⁺) are reduced to metallic thallium (Tl), which precipitates from the solution, while the zinc metal is oxidized to zinc ions (Zn²⁺). This process is an example of a cementation reaction, where a more electropositive metal is displaced from solution by a more electronegative one. google.com

The spontaneity of the reaction is evident from the standard electrode potentials:

Tl³⁺ + 3e⁻ → Tl(s) ; E° = +0.741 V

Zn²⁺ + 2e⁻ → Zn(s) ; E° = -0.763 V

3Zn + Tl₂(SO₄)₃ → 2Tl + 3ZnSO₄

This reaction demonstrates the significant difference in reactivity between zinc and thallium, leading to the effective displacement and recovery of thallium from the sulfate solution.

Reduction with Ferrous Sulfate

Ferrous sulfate (FeSO₄) can also act as a reducing agent for this compound. In this reaction, ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺), while thallic ions (Tl³⁺) are reduced to thallous ions (Tl⁺).

The feasibility of this reaction can be assessed by comparing their standard reduction potentials:

Tl³⁺ + 2e⁻ → Tl⁺ ; E° = +1.25 V

Fe³⁺ + e⁻ → Fe²⁺ ; E° = +0.77 V

Tl₂(SO₄)₃ + 2FeSO₄ → Tl₂SO₄ + Fe₂(SO₄)₃

This reaction is driven by the higher oxidizing power of the Tl³⁺ ion compared to the Fe³⁺ ion.

Reduction with Sodium Arsenite

Sodium arsenite (NaAsO₂) can reduce this compound in a redox reaction where arsenite (As³⁺) is oxidized to arsenate (As⁵⁺), and thallic ions (Tl³⁺) are reduced to thallous ions (Tl⁺).

The standard electrode potentials for the relevant half-reactions are:

Tl³⁺ + 2e⁻ → Tl⁺ ; E° = +1.25 V

H₃AsO₄ + 2H⁺ + 2e⁻ → H₃AsO₃ + H₂O ; E° = +0.56 V

Tl₂(SO₄)₃ + As₂O₃ + 2H₂O → Tl₂SO₄ + 2H₃AsO₄ + H₂SO₄

This reaction highlights the capability of arsenite to act as an effective reducing agent for the trivalent thallium in a sulfate medium.

Thallous-Thallic Ion Exchange Reactions in Sulfate Media

The exchange of electrons between thallous (Tl⁺) and thallic (Tl³⁺) ions in a sulfate medium is a subject of significant interest in understanding the kinetics and mechanisms of electron transfer reactions in solution.

Kinetics of Electron Exchange and Ligand Effects

The rate of the electron exchange reaction between thallous and thallic ions is significantly influenced by the presence of sulfate ions. cdnsciencepub.com Studies have shown that the rate of exchange is dependent on the concentration of sulfate ions, indicating that sulfate plays a direct role in the reaction mechanism. cdnsciencepub.com

At low sulfate concentrations, the reaction exhibits a first-order dependence on the sulfate ion concentration. cdnsciencepub.com However, at higher sulfate concentrations, the dependence becomes second-order or even higher. cdnsciencepub.com This suggests the formation of different thallic-sulfate complexes that facilitate the electron exchange process. The presence of sulfate as a ligand accelerates the exchange reaction compared to a non-complexing medium like perchlorate (B79767). cdnsciencepub.com This catalytic effect is attributed to the ability of the sulfate ion to form a bridge between the thallous and thallic ions, which facilitates the electron transfer. cdnsciencepub.com

Interactive Data Table: Effect of Sulfate Concentration on Exchange Rate

| Sulfate Concentration (mol/L) | Observed Rate Constant (k_obs) (L·mol⁻¹·s⁻¹) | Order of Dependence |

| Low | Increases linearly with [SO₄²⁻] | First |

| High | Increases with the square of [SO₄²⁻] | Second |

Note: The values in this table are illustrative of the observed trends.

Proposed Bridge-Transfer Mechanisms

A widely accepted mechanism for the thallous-thallic exchange in the presence of sulfate ions is the bridge-transfer mechanism. cdnsciencepub.com In this model, a sulfate ion acts as a bridging ligand, connecting the thallous and thallic ions in an activated complex. cdnsciencepub.com

The proposed structure of the activated complex is [Tl-SO₄-Tl]⁴⁺. cdnsciencepub.com Within this bridged complex, the transfer of two electrons from the thallous ion to the thallic ion is facilitated. This can be conceptualized as the transfer of a sulfate radical from the thallic to the thallous ion. cdnsciencepub.com

The formation of this bridged intermediate lowers the activation energy for the electron transfer process, thus accelerating the reaction rate. The change in the order of dependence on the sulfate concentration is attributed to the formation of more complex thallic-sulfate species at higher sulfate concentrations, which can also participate in the bridge-transfer mechanism. cdnsciencepub.com While other mechanisms, such as direct electron tunneling, cannot be entirely ruled out, the bridge-transfer mechanism provides a compelling explanation for the observed kinetic data and the catalytic role of the sulfate ligand. cdnsciencepub.com

Influence of Sulfate and Other Anion Concentrations on Exchange Rates

The rate of electron exchange between thallous (Tl+) and thallic (Tl3+) ions is markedly affected by the concentration and nature of anions present in the solution. In the presence of sulfate ions, the exchange kinetics are particularly complex. Research has shown that the dependence of the exchange rate on the sulfate ion concentration is not straightforward.

At low sulfate concentrations, a first-order dependence on the sulfate ion is typically observed. However, as the concentration of sulfate increases, the reaction order with respect to the sulfate ion becomes higher, indicating a more complex role for the anion in the exchange mechanism. This suggests that different this compound complex species are involved in the electron transfer process at varying concentrations. A proposed bridge-transfer mechanism, where a sulfate ion facilitates the electron exchange between the thallous and thallic species, is consistent with these kinetic observations.

The effect of sulfate ions can be contrasted with that of other anions. For instance, anions like hydroxyl and nitrate (B79036) also catalyze the exchange reaction. Conversely, ions such as chloride and cyanide can inhibit the reaction at low concentrations before significantly increasing the rate at higher concentrations, a behavior not observed with sulfate.

Table 1: Effect of Anion Concentration on Thallous-Thallic Exchange Rate Order

| Anion | Low Concentration Effect | High Concentration Effect |

| Sulfate (SO₄²⁻) | First-order dependence on [SO₄²⁻]. | Second- and higher-order dependence on [SO₄²⁻]. |

| Chloride (Cl⁻) | Marked decrease in exchange rate (inhibition). | Very great increase in exchange rate. |

| Cyanide (CN⁻) | Marked decrease in exchange rate (inhibition). | Very great increase in exchange rate. |

| Nitrate (NO₃⁻) | Positive catalysis of the reaction. | - |

Acid Concentration Effects on Thallous-Thallic Exchange

The concentration of acid in the reaction medium is another critical parameter influencing the rate of the thallous-thallic exchange. Studies conducted in acid perchlorate medium, for example, have demonstrated that the reaction rate can be retarded by an increase in hydrogen ion concentration. tsijournals.com

Kinetic Studies of this compound Reactions

Reaction Order Determination

Kinetic studies are fundamental to elucidating the mechanisms of reactions involving this compound. Determining the reaction order with respect to each reactant provides insight into the composition of the rate-determining step. For many oxidation reactions involving thallium(III) species, the reaction is found to be first-order with respect to the thallium(III) oxidant and first-order with respect to the organic substrate. tsijournals.comias.ac.in

Table 2: Determined Reaction Orders for Various Thallium(III) Reactions

| Reaction | Order w.r.t. Tl(III) | Order w.r.t. Substrate | Overall Order |

| Tl(I)-Tl(III) Exchange in Sulfate Medium | 1 | 1 (for Tl(I)) | 2 |

| Oxidation of Acetophenones ias.ac.in | 1 | 1 | 2 |

| Oxidation of Sulfur Dioxide tsijournals.com | 1 | 1 | 2 |

| Oxidation of Sulfanilic Acid (complex) | 1 | Complex | - |

Activation Energy Calculations for Electrochemical Processes

The activation energy (Ea) for a reaction is a crucial kinetic parameter that quantifies the energy barrier that must be overcome for the reaction to occur. In the context of electrochemical processes involving thallium in sulfate solutions, activation energies can be determined by studying the effect of temperature on the reaction rates or electrode currents.

While specific data for this compound reduction can be inferred from related systems, the methodology involves techniques like temperature-dependent cyclic voltammetry or electrochemical impedance spectroscopy (EIS). By plotting the logarithm of the rate constant (or a related parameter like current density) against the inverse of the temperature (an Arrhenius plot), the activation energy can be calculated from the slope of the resulting line.

For instance, in analogous electrochemical systems, activation energies for charge transfer processes are often in the range of 20-60 kJ/mol. youtube.com For the electrodeposition of tellurium from a chloride-sulfate electrolyte, a process accompanied by chemical polarization, the effective activation energy can reach up to 40 kJ/mol. researchgate.net These values provide a reference for the expected energy barriers in thallium-based electrochemical systems.

Selectivity in Oxidation Reactions

Thallium(III) reagents, including those formed in sulfate media, can exhibit considerable selectivity in the oxidation of organic substrates. This selectivity means that the oxidant preferentially attacks certain functional groups or molecular structures over others, and the reaction outcome can be highly dependent on the substrate's structure.

The oxidation of alkynes with thallium(III) nitrate, for example, demonstrates this principle clearly. The nature of the product depends on the substituents attached to the alkyne. Diaryl alkynes are oxidized to form benzils, whereas dialkyl alkynes yield acyloins under similar conditions. wikipedia.org This indicates that the electronic and steric properties of the substituents guide the reaction pathway.

Furthermore, thallium(III) is considered a selective oxidizing agent, meaning it is less reactive than powerful, non-selective agents and will only react with specific functional groups. wikipedia.org This allows for targeted transformations in complex molecules. The oxidation of tertiary homoallylic alcohols with thallium(III) reagents also shows selectivity; the presence or absence of an allylic methyl group leads to different major products, either through fragmentation or ring contraction.

Linear Free-Energy Relationships in this compound Oxidations

Linear free-energy relationships (LFERs), such as the Hammett equation, are powerful tools for investigating reaction mechanisms. They correlate the rate constants of a series of related reactions with the electronic properties of substituents on the reactants. Such analyses have been applied to thallium(III) oxidations to probe the nature of the transition state.

In the oxidation of a series of substituted acetophenones by thallium(III) acetate (B1210297), a kinetic study found that the reaction rates correlated well with Brown's σ⁺ substituent constants. ias.ac.in This correlation yielded a reaction constant (ρ⁺) of -0.70. ias.ac.in

The negative sign of the ρ⁺ value indicates that electron-donating substituents on the aromatic ring accelerate the reaction, while electron-withdrawing substituents retard it. ias.ac.in This suggests that a positive charge develops in the transition state of the rate-determining step, which is stabilized by electron-releasing groups. The magnitude of the ρ⁺ value (-0.70) provides a quantitative measure of the sensitivity of the reaction to these electronic effects. This LFER analysis supports a mechanism where the rate-determining step involves an electrophilic attack by the thallium(III) species on the ketone. ias.ac.in

Table 3: LFER Data for Thallium(III) Oxidation of Substituted Acetophenones

| Parameter | Value | Interpretation |

| Relationship Type | Hammett-Brown (log k vs. σ⁺) ias.ac.in | Correlates reaction rate with the stability of a developing positive charge adjacent to the aromatic ring. |

| Reaction Constant (ρ⁺) | -0.70 ias.ac.in | Negative value indicates positive charge buildup in the transition state. Reaction is accelerated by electron-donating groups. ias.ac.in |

Coordination Chemistry of Thallium Iii in Sulfate Environments

Formation of Sulfate-Bridged Thallium(III) Complexes

In environments rich in sulfate (B86663), thallium(III) readily forms complexes where the sulfate ion acts as a ligand. Evidence for sulfate coordination is found in the crystal structures of thallium(III) alums, such as caesium thallium(III) sulfate dihydrate (CsTl(SO₄)₂·2H₂O) and rubidium thallium(III) sulfate (RbTl(SO₄)₂). acs.org In these compounds, the Tl(III) ion is octahedrally coordinated by oxygen atoms. acs.org The coordination sphere includes oxygen atoms from both sulfate groups and water molecules, with sulfate anions often acting as bridging ligands that link the Tl(III) centers into a larger crystal lattice. acs.orgresearchgate.net The average Tl–O bond distance in these crystalline sulfate complexes is approximately 2.23–2.24 Å. acs.org

The solid form of thallic sulfate itself, which can be precipitated from concentrated sulfuric acid solutions, has been identified as HTl(SO₄)₂·4H₂O. The existence of this acidic salt underscores the formation of stable bis(sulfato)thallate(III) complex anions in solution. However, these complexes are stable only in acidic conditions; in aqueous solutions with low acidity (sulfuric acid concentration below 10 wt%), the compound readily hydrolyzes, precipitating dark brown thallium(III) oxide (Tl₂O₃). google.com This indicates that the sulfate ligands are replaced by hydroxide (B78521) or oxide ions as the pH increases.

Minerals such as dorallcharite (TlFe₃(SO₄)₂(OH)₆) and lanmuchangite (TlAl(SO₄)₂·12H₂O) are further examples of sulfate-bridged Tl(III) structures found in geological settings, demonstrating the environmental relevance of this coordination chemistry. mdpi.com

Ligand Substitution Reactions Involving Sulfate Ions

Ligand substitution reactions are a key feature of thallium(III) chemistry in sulfate media. The relatively moderate stability of Tl(III)-sulfate complexes allows for the displacement of sulfate ions by other, more strongly coordinating ligands.

Key substitution reactions include:

Hydrolysis: As mentioned, the most prominent substitution reaction is hydrolysis. With decreasing acidity, water molecules and subsequently hydroxide ions displace sulfate ligands, ultimately leading to the precipitation of hydrous thallium(III) oxide. google.comtsijournals.com

Anion Exchange: this compound can undergo substitution reactions where the sulfate ions are displaced by other anions. Due to the high stability of thallium(III)-halide complexes, ligands such as chloride (Cl⁻) can readily replace sulfate ions in the coordination sphere of the thallium ion. sciencemadness.org

Complexation with Organic Ligands: Strong chelating agents like EDTA and DTPA can quantitatively displace sulfate and other ligands from the Tl(III) coordination sphere to form highly stable complexes. nih.govscu.edu.au The formation of the Tl(III)-EDTA complex is particularly favorable, with a high stability constant. ajol.info

Studies on the electron exchange between Tl(I) and Tl(III) have shown that sulfate ions can act as bridging ligands in the transition state, accelerating the redox process by forming transient complexes with Tl(III) and lowering the activation energy.

Spectroscopic Characterization of Thallium(III)-Sulfate Complexes in Solution

Detailed spectroscopic studies specifically targeting thallium(III)-sulfate complexes in solution are not extensively documented in the available literature. However, established spectroscopic techniques can provide valuable insight into their structure and behavior.

Vibrational Spectroscopy (Raman and IR): For a free sulfate ion (SO₄²⁻) with tetrahedral (Td) symmetry, there are four characteristic vibrational modes, of which only two are typically Raman active and two are IR active. Upon coordination to a metal ion like Tl(III), the symmetry of the sulfate group is lowered (e.g., to C₃v for monodentate or C₂v for bidentate chelation). This reduction in symmetry causes the otherwise silent modes to become active and the degenerate modes to split, leading to more complex Raman and IR spectra. For instance, the highly symmetric S-O stretching mode (ν₁) of free sulfate, found around 981 cm⁻¹ in Raman spectra, would be expected to shift upon coordination to Tl(III). nih.gov Analogous studies on indium(III) sulfate solutions have demonstrated such spectral changes, which allow for the characterization of inner-sphere metal-sulfate complexes. acs.org

NMR Spectroscopy: ²⁰⁵Tl NMR is a sensitive probe for studying the coordination environment of thallium. acs.orgresearchgate.net The chemical shift of ²⁰⁵Tl is highly dependent on the ligands and their geometry around the metal center. acs.orgnih.gov While specific ²⁰⁵Tl NMR data for simple sulfate complexes are scarce, it would be expected that the formation of Tl(III)-sulfate complexes would produce a distinct chemical shift compared to the aquated Tl³⁺ ion.

UV-Vis Spectroscopy: Thallium(III) complexes can be studied using UV-Vis spectroscopy. In a sulfuric acid medium, Tl(III) exhibits strong fluorescence when complexed with certain organic ligands, with excitation and emission maxima that are characteristic of the complex formed. rsc.org Changes in the UV-Vis absorption spectrum upon addition of sulfate to a Tl(III) solution could be used to study the formation of sulfato complexes.

Stability Constants of Thallium(III)-Sulfate Complexes

Quantitative data for the stability constants of thallium(III)-sulfate complexes are not well-established in the scientific literature. However, qualitative assessments and comparisons with other ligands provide insight into their relative thermodynamic stability.

The hydrolysis of this compound in solutions of low acidity indicates that the stability of Tl(III)-sulfate complexes is limited and highly dependent on pH. google.com The formation of insoluble Tl(OH)₃ is thermodynamically favored unless the concentration of acid and sulfate is sufficiently high. scu.edu.au

In contrast, Tl(III) forms exceptionally stable complexes with many other ligands, particularly chelating agents and certain anions. This highlights the moderate nature of the Tl(III)-sulfate interaction. For context, the table below lists the stability constants for some well-characterized Tl(III) complexes. The lack of corresponding data for sulfate complexes underscores a gap in the current thermodynamic database for aqueous thallium chemistry.

| Ligand | Complex | log β | Reference |

|---|---|---|---|

| EDTA⁴⁻ | [Tl(EDTA)]⁻ | 22.5 | ajol.infoasianpubs.org |

| DTPA⁵⁻ | [Tl(DTPA)]²⁻ | 46 | nih.govscu.edu.au |

| Br⁻ | [TlBr]²⁺ | 31.6 (for TlBr₄⁻) | asianpubs.org |

| [TlBr₂]⁺ | |||

| [TlBr₃] | |||

| [TlBr₄]⁻ | |||

| SO₄²⁻ | [Tl(SO₄)]⁺, [Tl(SO₄)₂]⁻ | Data not available |

Advanced Analytical Methodologies for Thallium Iii Species in Research

Speciation Analysis of Thallium(I) and Thallium(III) in Environmental and Biological Samples

Thallium exists predominantly in two oxidation states in the environment: thallous (Tl(I)) and thallic (Tl(III)). chemicke-listy.cz These species exhibit different toxicities and bioavailabilities, with Tl(III) being significantly more toxic than Tl(I). speciation.netnih.gov Therefore, speciation analysis, which involves the separation and quantification of individual chemical forms of an element, is crucial for a comprehensive toxicological assessment. speciation.netresearchgate.net

The low concentrations of thallium in environmental and biological samples often necessitate preconcentration and separation techniques. chemicke-listy.czresearchgate.net A variety of methods have been developed for this purpose, including solid-phase extraction (SPE), ion exchange, and various microextraction techniques. speciation.netresearchgate.net For instance, alumina (B75360) coated with sodium dodecyl sulfate (B86663) has been used for the solid-phase extraction of Tl(III) complexed with diethylenetriaminepentaacetate (B1229326) (DTPA), effectively separating it from Tl(I). nih.gov Chromatographic methods, such as high-performance liquid chromatography (HPLC) coupled with a sensitive detector, are also frequently employed for the separation of thallium species. researchgate.netspectroscopyonline.com

Modern analytical workflows often involve the online coupling of a separation system with a highly sensitive detection technique like inductively coupled plasma mass spectrometry (ICP-MS). speciation.net This hyphenated approach allows for the direct and sensitive determination of individual thallium species. spectroscopyonline.com For example, a method combining HPLC with ICP-MS has been successfully used for the simultaneous determination of inorganic forms of arsenic, antimony, and thallium in river water. spectroscopyonline.comchromatographyonline.com

Spectrophotometric Determination Methods for Thallium(III)

Spectrophotometry offers a cost-effective and accessible alternative for the determination of thallium(III). These methods are typically based on the reaction of Tl(III) with a chromogenic reagent to produce a colored product, the absorbance of which is proportional to the thallium concentration. niscpr.res.inscielo.org.mx

Oxidation of Organic Reagents by Thallium(III)

A common approach in spectrophotometric methods involves the oxidation of an organic reagent by thallium(III). scielo.org.mxpsu.edu The resulting product, often a colored species, can then be quantified. For instance, a method has been developed based on the oxidation of 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (MBTH) by Tl(III) in a phosphoric acid medium. scielo.org.mx The oxidized MBTH forms a diazonium cation that couples with another reagent, 10,11-dihydro-5H-dibenzo[b,f]azepine (IDB), to produce a blue-colored species with maximum absorption at 660 nm. scielo.org.mx Similarly, methiomeprazine (B162253) hydrochloride (MMH) can be oxidized by Tl(III) in a phosphoric acid medium to form a blue species, providing a basis for its determination. psu.edu

Several reagents have been investigated for this purpose, each with its own sensitivity and selectivity. niscpr.res.inresearchgate.net The choice of reagent and reaction conditions is critical to minimize interference from other metal ions that may be present in the sample. niscpr.res.inresearchgate.net

Table 1: Comparison of Organic Reagents for Spectrophotometric Determination of Tl(III)

| Reagent | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range (µg mL⁻¹) | Reference |

| Diacetylmonoxime-(p-anisyl)-thiosemicarbazone | 460 | 5.6 x 10⁴ | 0.25 - 2.60 | niscpr.res.in |

| 9,10-phenanthaquinone monoethylthiosemicarbazone | 516 | 2.2 x 10⁴ | 0.2 - 10 | researchgate.net |

| MBTH with Imipramine Hydrochloride | 635 | - | - | researchgate.net |

| Xylenol Orange | 520 | 21300 | - | oup.com |

Data presented as found in the source material. A dash (-) indicates the data was not provided in the abstract.

Use of Rhodamine B Hydrazide in Micellar Medium

Rhodamine B hydrazide has been utilized as a sensitive probe for the determination of thallium. psu.edursc.org In an acidic medium, Tl(I) can oxidize rhodamine B hydrazide to produce a pinkish-violet radical cation, which exhibits maximum absorption at 565 nm. psu.edursc.org The sensitivity of this method can be significantly enhanced by performing the reaction in a micellar medium. psu.eduresearchgate.netresearchgate.net This approach offers a broad linear range, from 0.005 µg mL⁻¹ to 6.4 µg mL⁻¹, with a molar absorptivity of 6.305 x 10⁴ L mol⁻¹ cm⁻¹. psu.eduresearchgate.net

While this method is designed for Tl(I), it is relevant to thallic sulfate research as the determination of Tl(I) is often a necessary component of total thallium and speciation analysis.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Thallium Quantitation in this compound Research

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for the determination of trace and ultra-trace elements, making it highly suitable for thallium quantitation in various matrices. nih.govnih.govresearchgate.net Its high sensitivity, wide linear dynamic range, and ability to perform isotopic analysis make it an invaluable tool in this compound research. nih.govresearchgate.netrsc.org

In a typical ICP-MS analysis for total thallium, samples are first digested, often using nitric acid, to break down the matrix and bring the thallium into solution. nih.govresearchgate.net An internal standard, such as indium, praseodymium, or lutetium, is commonly added to correct for instrumental drift and matrix effects. nih.govresearchgate.net The instrument is tuned to maximize the signal intensity for the thallium isotopes, typically 203Tl and 205Tl. nih.govresearchgate.net

ICP-MS has been successfully validated for the quantification of thallium in rodent plasma and tissues for toxicological studies involving thallium(I) sulfate. nih.govnih.gov These validated methods demonstrate excellent linearity, accuracy, and precision, with low limits of detection, often in the sub-ng/mL range. nih.gov The technique's robustness allows for the analysis of a wide range of biological and environmental samples, from water and soil to complex biological tissues. rsc.orgresearchgate.nettandfonline.com

Table 2: Performance Characteristics of a Validated ICP-MS Method for Thallium in Rodent Plasma

| Parameter | Value | Reference |

| Linearity (ng/mL) | 1.25 - 500 | nih.gov |

| Lower Limit of Quantitation (ng/mL) | 1.25 | nih.gov |

| Limit of Detection (ng/mL) | 0.0370 | nih.gov |

| Intraday Precision (RSD) | ≤0.8% | nih.gov |

| Interday Precision (RSD) | ≤4.3% | nih.gov |

| Intraday Accuracy (RE) | -5.6% to -1.7% | nih.gov |

| Interday Accuracy (RE) | -4.8% to -1.3% | nih.gov |

RSD: Relative Standard Deviation, RE: Relative Error

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-performance liquid chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of individual components in a mixture. researchgate.net In the context of this compound research, HPLC can be employed for impurity profiling of both the starting material and related thallium compounds.

Reversed-phase HPLC is a common mode used for the analysis of thallium complexes. researchgate.netplos.org For instance, a method using a C18 column with an acetonitrile-acetate buffer mobile phase has been developed for the separation of various metal complexes, which could be adapted for thallium compounds. researchgate.net The detection is typically performed using a UV-Vis detector at the wavelength of maximum absorbance for the compound of interest. researchgate.netplos.org

Furthermore, the coupling of HPLC with ICP-MS (HPLC-ICP-MS) provides a powerful tool for the speciation analysis of thallium, allowing for the separation of different thallium species and their subsequent highly sensitive detection. spectroscopyonline.comchromatographyonline.com This is particularly useful for identifying and quantifying impurities that may exist in different oxidation states or as various complexes. spectroscopyonline.com

Ion Chromatography for Inorganic Anions

Ion chromatography (IC) is the primary method for the determination of inorganic anions, such as sulfate, in various samples. thermofisher.comfilab.frnih.govwiley.com In research involving this compound, IC is essential for quantifying the sulfate counter-ion and for detecting other anionic impurities like chloride, which can cause corrosion and other undesirable effects. thermofisher.com

The analysis is typically performed by direct injection of an aqueous solution of the sample onto an ion-exchange column. thermofisher.com An eluent, often a carbonate-bicarbonate solution, is used to separate the anions based on their affinity for the stationary phase. researchgate.net Suppressed conductivity detection is commonly employed to enhance sensitivity by reducing the background conductivity of the eluent. thermofisher.comwiley.com

Modern IC systems, including Reagent-Free Ion Chromatography (RFIC), simplify the process by electrolytically generating the eluent, ensuring high purity and reproducibility. thermofisher.com These methods are capable of providing baseline resolution of common anions like sulfate and chloride in a relatively short analysis time. thermofisher.com

Table 3: Common Anions Determined by Ion Chromatography

| Anion | Chemical Formula |

| Sulfate | SO₄²⁻ |

| Chloride | Cl⁻ |

| Fluoride | F⁻ |

| Bromide | Br⁻ |

| Nitrate (B79036) | NO₃⁻ |

| Nitrite | NO₂⁻ |

| Phosphate | PO₄³⁻ |

Voltammetric and Electrochemical Quartz Crystal Microbalance (EQCM) Studies of Thallium Electrooxidation

Advanced electrochemical methods, including voltammetry and the Electrochemical Quartz Crystal Microbalance (EQCM), are pivotal in studying the electrooxidation of thallium species. These techniques provide detailed insights into reaction mechanisms, kinetics, and mass changes at the electrode surface.

Voltammetric studies are instrumental in characterizing the redox behavior of thallium. The electrooxidation of Tl(I) to Tl(III) is a key process investigated. For instance, research using boron-doped diamond (BDD) anodes has shown that 99.2 ± 0.9% of Tl(I) can be oxidized to Tl(III) within 15 minutes under specific conditions (initial pH 2.0, current density 5 mA cm⁻²). plymouth.ac.uk The efficiency of this process is influenced by factors such as the initial Tl(I) concentration, pH, and current density. plymouth.ac.uk Cyclic voltammetry (CV) helps in determining the potential ranges for these redox reactions. plymouth.ac.uk Studies on platinum nanoparticles have demonstrated that surface modification with thallium can significantly enhance the electro-oxidation of other substances, like formic acid, by lowering the onset potential for oxidation. rsc.org The voltammetric response of thallium deposition and stripping on mercury film electrodes reveals a three-dimensional nucleation process with diffusion-controlled growth. scirp.org

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique that measures minute mass changes on an electrode surface in real-time by monitoring the resonant frequency of a quartz crystal. mdpi.com When coupled with electrochemical methods like voltammetry, EQCM allows for the simultaneous measurement of electrochemical responses and associated mass changes, providing a powerful tool for studying electrode processes. mdpi.comredox.me This is particularly useful for investigating electrodeposition and the formation of thin films. redox.mecapes.gov.br Calibration of the EQCM is crucial and is often performed by the potentiostatic electrodeposition of metals like silver, copper, lead, or thallium to determine the sensitivity constant. researchtrends.net Research has shown that EQCM can be effectively used to study mass changes associated with the electrodeposition of thallium, confirming the reliability of the technique for such applications. researchtrends.netresearchgate.net

Table 1: Research Findings in Voltammetric and EQCM Studies of Thallium

| Technique | Electrode/System | Key Findings | Reference(s) |

| Cyclic Voltammetry (CV) | Boron-Doped Diamond (BDD) Anode | Efficient electrooxidation of Tl(I) to Tl(III) (99.2% in 15 min at pH 2.0). Oxidation is enhanced by increased current density and suppressed by higher initial Tl(I) concentration and pH. | plymouth.ac.uk |

| Cyclic Voltammetry (CV) | Thallium-decorated Platinum Nanoparticles | Thallium adatoms on platinum surfaces lower the onset potential for formic acid electrooxidation, indicating a significant catalytic effect. | rsc.org |

| Cyclic Voltammetry (CV) | Thin Film Mercury Electrode | Electrodeposition of thallium on mercury follows a 3D nucleation and diffusion-controlled growth mechanism. | scirp.org |

| Adsorptive Cathodic Stripping Voltammetry (AdCSV) | Hanging Mercury Drop Electrode | A method developed for determining Tl(III) using xylenol orange as a complexing agent showed a detection limit of 0.2 ng ml⁻¹. | researchgate.net |

| Electrochemical Quartz Crystal Microbalance (EQCM) | Gold, Platinum | Used for calibration by electrodepositing metals, including thallium, to determine the instrument's sensitivity constant. Provides a reliable method for correlating mass changes with electrochemical events. | mdpi.comresearchtrends.net |

Sample Preparation Techniques for Thallium(III) Analysis in Complex Matrices

The accurate speciation analysis of thallium in complex matrices, such as environmental and biological samples, is critical due to the differing toxicity of its oxidation states, with Tl(III) being significantly more toxic than Tl(I). axa-research.orgspeciation.net Sample preparation is a crucial step to separate and preconcentrate the target species, remove interfering substances, and ensure the stability of the thallium species before analysis. speciation.netresearchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for the separation and preconcentration of Tl(III). axa-research.org This method involves passing a liquid sample through a solid sorbent material that selectively retains the analyte. One approach uses an anion exchange resin (e.g., AG1-X8) to separate Tl(I) and Tl(III). scu.edu.aunih.gov In this method, a complexing agent like diethylene triamine pentaacetic acid (DTPA) is added to the sample to form a stable, negatively charged Tl(III)-DTPA complex, which is then adsorbed onto the anion exchange resin. scu.edu.aunih.gov Tl(I) does not form a stable complex and passes through the column. The retained Tl(III) can then be eluted using a suitable solvent, such as hydrochloric acid with sulfur dioxide. scu.edu.aunih.gov Another SPE method utilizes a column filled with a novel adsorbent, 4-[(2-hydroxy, 3-methoxy benzylidine)4-amino]1,2,4-treeazol-5-thione on microcrystalline naphthalene, for the pre-concentration of Tl(III) from water samples before determination by flame atomic absorption spectrometry (FAAS). umsha.ac.ir

Liquid-Liquid Extraction (LLE) , or solvent extraction, is another cornerstone technique for separating Tl(III). This method relies on the differential partitioning of thallium species between two immiscible liquid phases. Various organic extractants and aqueous media have been investigated. For example, Tl(III) can be selectively and quantitatively extracted from an aqueous sodium succinate (B1194679) medium at pH 3.0 using 2-octylaminopyridine (2-OAP) in chloroform. scispace.com The Tl(III) is then back-extracted into an acetate (B1210297) buffer solution. scispace.com Other systems involve different extractants like N-n-heptylaniline in xylene, which extracts Tl(III) from mineral acid media. iipseries.org Organophosphorus compounds, such as Cyanex-925 (a mixture of trialkyl phosphine (B1218219) oxides), have also been successfully used to extract Tl(III) at a specific pH range (2.0-4.0), allowing for its separation from other metals like gallium(III) and indium(III). tandfonline.com A microextraction technique, Dispersive Liquid-Liquid Microextraction based on Solidification of a Floating Organic Drop (DLLME-SFO), has been developed for the preconcentration of Tl(III) from water samples, demonstrating high recovery and accuracy. ijcce.ac.ir

Table 2: Sample Preparation Techniques for Thallium(III) Speciation

| Technique | Sorbent/Extractant | Matrix/Aqueous Phase | Key Parameters & Findings | Reference(s) |

| Solid-Phase Extraction (SPE) | Anion exchange resin (AG1-X8) with DTPA as complexing agent | Aqueous samples | Selectively adsorbs the Tl(III)-DTPA complex, allowing separation from Tl(I). Tl(III) is eluted with HCl-SO₂ solution. | scu.edu.aunih.gov |

| Solid-Phase Extraction (SPE) | 4-[(2-hydroxy, 3-methoxy benzylidine)4-amino]1,2,4-treeazol-5-thione on microcrystalline naphthalene | Water samples | Achieved an enrichment factor of 35 for Tl(III) pre-concentration. | umsha.ac.ir |

| Solid-Phase Extraction (SPE) | Alumina coated with sodium dodecyl sulfate | Aqueous extracts | Tl(III) is complexed with DTPA and retained on the sorbent, while Tl(I) passes through. | nih.gov |

| Liquid-Liquid Extraction (LLE) | 2-octylaminopyridine (2-OAP) in chloroform | 0.0075 M Sodium succinate medium | Quantitative extraction of Tl(III) at pH 3.0. Back-extracted with acetate buffer (pH 4.63). | scispace.com |

| Liquid-Liquid Extraction (LLE) | N-n-heptylaniline in xylene | Mineral acid media | Selective extraction of Tl(III), which is then back-extracted with an acetate buffer. | iipseries.org |

| Liquid-Liquid Extraction (LLE) | Cyanex-925 in toluene | Aqueous solutions | Quantitative extraction of Tl(III) in the pH range of 2.0-4.0. Stripped from the organic phase with 3.0 M HCl. | tandfonline.com |

| Dispersive Liquid-Liquid Microextraction (DLLME-SFO) | 1-undecanol (extraction solvent) and acetone (B3395972) (disperser solvent) | Aqueous samples with brilliant green reagent | Forms an ion pair with TlCl₄⁻. The method is combined with flame atomic absorption spectrometry for determination. | ijcce.ac.ir |

Applications in Advanced Chemical Synthesis and Materials Science Research

Thallic Sulfate (B86663) as a Reagent in Organic Synthesis

Thallium(III) salts, including thallic sulfate, are recognized for their role as effective reagents in various organic reactions. thieme-connect.de The high oxidation potential of the Tl(III) ion is the primary driver for its application in oxidative rearrangements and other transformations. While thallium(III) nitrate (B79036) has been more prominently featured in literature, this compound is also utilized in similar contexts. thieme-connect.de

Research has shown that thallium(III) compounds are particularly useful for reactions such as the oxidative rearrangement of chalcones, the ring contraction of cyclic alkenes, and the oxidation of homoallylic alcohols. researchgate.net These transformations are valuable in the synthesis of complex organic molecules. For instance, thallium(III)-mediated oxidative rearrangement is a key step in creating indane derivatives, which are important structural motifs in bioactive compounds. nih.gov The reaction often proceeds through an electrophilic addition of the thallium(III) species to an alkene, followed by a rearrangement of the carbon skeleton.

The table below summarizes key oxidative transformations facilitated by thallium(III) reagents, which are representative of the reactivity of this compound.

| Reaction Type | Substrate Example | Product Type | Key Transformation |

| Oxidative Rearrangement | Chalcones | 1,2-Diketones | Rearrangement of the carbon skeleton |

| Ring Contraction | Cyclic Alkenes | Substituted Cycloalkanes | Decrease in ring size (e.g., cyclohexane (B81311) to cyclopentane) |

| Oxidation | Homoallylic Alcohols | Carbonyl Compounds | Oxidation of alcohol and rearrangement |

| Aromatic Thallation | Aromatic Compounds | Arylthallium Compounds | Electrophilic substitution of hydrogen with a Tl(III) group |

This table illustrates the types of reactions where thallium(III) compounds like this compound serve as key reagents.

Catalytic Roles of Thallium(III) Sulfate Complexes in Organic Transformations

Beyond stoichiometric applications, thallium(III) species can play a role in catalytic cycles, often in conjunction with other transition metals. While direct catalytic cycles involving only thallium(III) sulfate are less common, its synergistic action with other metals like palladium is an area of research. researchgate.net In such systems, the thallium(III) compound can act as an oxidant to regenerate the active catalyst, typically a palladium(0) species, back to its active palladium(II) state in the catalytic cycle.

Precursor in the Synthesis of Thallium-Containing Materials

This compound serves as a precursor in the synthesis of various inorganic materials that leverage the unique properties of thallium. zegmetal.com Its utility in this area is primarily as a soluble source of thallium(III) ions, which can then be converted into other compounds like oxides or incorporated into complex material structures.

Thallic oxide (Thallium(III) oxide, Tl₂O₃) is a significant material in the electronics industry, where it is used for its properties as a degenerate n-type semiconductor. this compound can be a starting material in the production of thallic oxide. The synthesis pathway typically involves the precipitation of thallium(III) hydroxide (B78521) (Tl(OH)₃) from an aqueous solution of a thallium(III) salt, such as the sulfate, by adding a base. The resulting thallium(III) hydroxide is then thermally decomposed to yield thallium(III) oxide.

The properties of the resulting Tl₂O₃, such as particle size and morphology, are critical for its performance in optoelectronic applications and can be controlled by the synthesis conditions. Thallium-based compounds are important for developing infrared optical systems and radiation detectors. zegmetal.com

Thallium compounds are used to manufacture special glasses with a high index of refraction. americanelements.comnih.gov Thallium(I) oxide is often used for this purpose, and this compound can serve as a precursor to obtain the necessary thallium oxides. These high-refractive-index glasses are components in advanced optical systems. americanelements.com Furthermore, thallium is used in combination with elements like sulfur, selenium, and arsenic to create low-melting-point glasses that are fluid at temperatures between 125-150 °C. americanelements.com These specialty glasses have properties similar to ordinary glasses at room temperature, including durability and insolubility in water. americanelements.com

This compound is also a convenient starting material for the synthesis of other thallium(III) compounds, such as thallium(III) halides, through metathesis reactions. zegmetal.com This makes it a versatile precursor in the broader field of inorganic and materials science research. zegmetal.com

Environmental Chemistry and Geochemical Pathways of Thallium Iii Sulfate Species

Oxidation of Thallium(I) to Thallium(III) in Environmental Systems